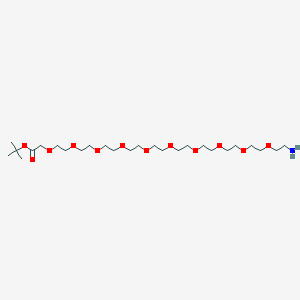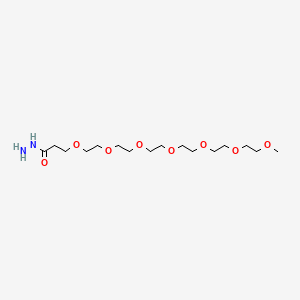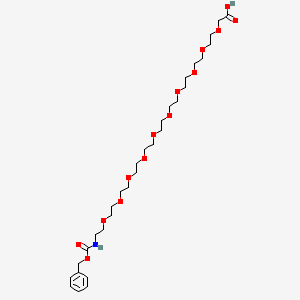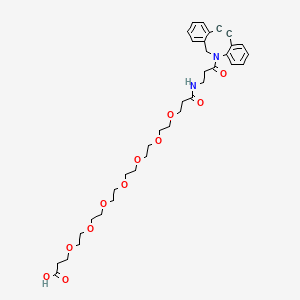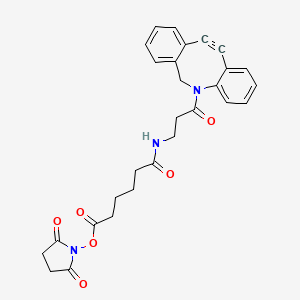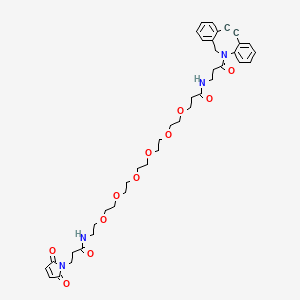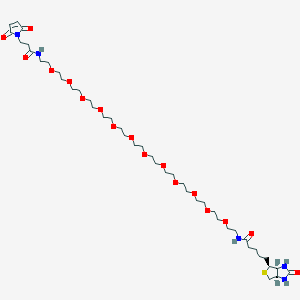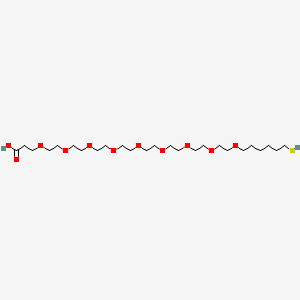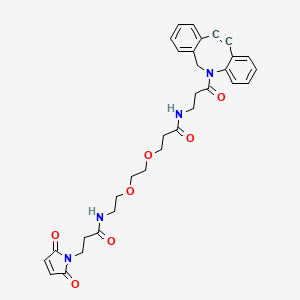
DBCO-NHCO-PEG2-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
DBCO-NHCO-PEG2-maleimide: is a multifunctional compound widely used in the field of chemical biology and drug discovery. It contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) linker, and a maleimide group. This compound is particularly valuable for its ability to facilitate bioconjugation reactions through strain-promoted alkyne-azide cycloaddition (SPAAC) and thiol-maleimide reactions.
Synthetic Routes and Reaction Conditions:
Synthesis of this compound:
The compound is synthesized through a multi-step organic synthesis process.
The DBCO group is typically introduced via a cycloaddition reaction involving dibenzocyclooctyne and an appropriate azide-containing precursor.
The PEG linker is attached to the DBCO group through a series of reactions involving protection and deprotection steps to ensure the correct placement of the PEG chain.
The maleimide group is then introduced at the terminal end of the PEG chain through a reaction with maleic anhydride or a similar reagent.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis methods.
Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity.
Quality control measures, including chromatography and spectroscopy, are employed to verify the structure and purity of the final product.
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
This compound reacts with azide-functionalized molecules to form a stable triazole linkage.
This reaction does not require a copper catalyst, making it suitable for use in biological systems.
Thiol-Maleimide Reaction:
The maleimide group in this compound reacts specifically with thiol groups to form a stable thioether bond.
This reaction is commonly used for labeling proteins and other biomolecules.
Common Reagents and Conditions:
For SPAAC, azide-functionalized molecules and a suitable solvent (e.g., dimethyl sulfoxide, DMSO) are used.
For thiol-maleimide reactions, thiol-containing compounds (e.g., cysteine residues in proteins) and a mild buffer solution are typically employed.
Major Products Formed:
Triazole-linked products: from SPAAC reactions.
Thioether-linked products: from thiol-maleimide reactions.
Chemistry:
This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target specific proteins for degradation.
It is also employed in the development of bioconjugation techniques for labeling and modifying biomolecules.
Biology:
The compound is used to study protein-protein interactions and protein labeling in biological research.
It facilitates the attachment of fluorescent tags or other probes to proteins for imaging and tracking purposes.
Medicine:
This compound is utilized in the development of targeted drug delivery systems.
It helps in the creation of antibody-drug conjugates (ADCs) for cancer therapy.
Industry:
The compound is used in the production of diagnostic reagents and therapeutic agents.
It is also employed in the development of biosensors and other analytical tools.
Mechanism:
SPAAC Reaction: The DBCO group in this compound reacts with azide groups in a strain-promoted manner to form a triazole ring.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent thioether bond.
Molecular Targets and Pathways:
The compound targets azide-functionalized molecules and thiol-containing biomolecules.
The reactions involve the formation of stable triazole and thioether linkages, which are crucial for bioconjugation applications.
Comparison with Similar Compounds
DBCO-PEG8-Maleimide: Contains a longer PEG linker, which may affect the flexibility and reactivity of the compound.
DBCO-Maleimide: Lacks the PEG spacer, making it more suitable for direct conjugation reactions.
Uniqueness:
DBCO-NHCO-PEG2-maleimide offers a balance between reactivity and solubility due to the presence of the PEG linker.
The compound's ability to undergo SPAAC reactions without a copper catalyst makes it particularly useful in biological systems.
Properties
IUPAC Name |
N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZYXLRPJHTQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
